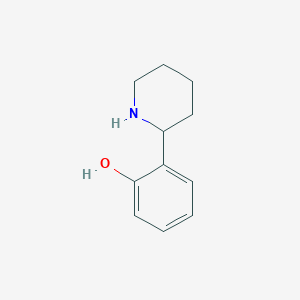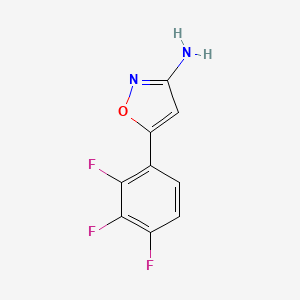
5-(2,3,4-Trifluorophenyl)isoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3,4-Trifluorophenyl)isoxazol-3-amine is a chemical compound with the molecular formula C9H5F3N2O and a molecular weight of 214.15 g/mol . It belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . This compound is of particular interest due to its trifluorophenyl group, which can impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4-Trifluorophenyl)isoxazol-3-amine typically involves the (3 + 2) cycloaddition reaction of nitrile oxides with dipolarophiles . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions usually involve mild bases like sodium bicarbonate at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis, ensuring high purity and consistency . Companies like ChemScene provide this compound in various quantities, catering to both research and industrial needs .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,3,4-Trifluorophenyl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: Conversion to oximes or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Introduction of different substituents on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite or isoamyl nitrite.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce amines .
Applications De Recherche Scientifique
5-(2,3,4-Trifluorophenyl)isoxazol-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(2,3,4-Trifluorophenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminoisoxazole: A structural isomer with similar chemical properties.
3-(4-Chlorophenyl)isoxazol-5-amine: Another isoxazole derivative with different substituents.
Uniqueness
5-(2,3,4-Trifluorophenyl)isoxazol-3-amine is unique due to its trifluorophenyl group, which can impart distinct chemical and biological properties compared to other isoxazole derivatives . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H5F3N2O |
|---|---|
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
5-(2,3,4-trifluorophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H5F3N2O/c10-5-2-1-4(8(11)9(5)12)6-3-7(13)14-15-6/h1-3H,(H2,13,14) |
Clé InChI |
SOWMHLGZQCEIAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C2=CC(=NO2)N)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


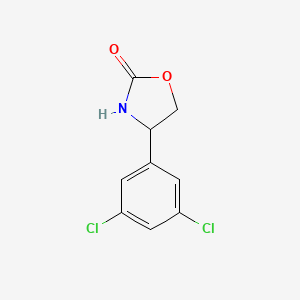
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
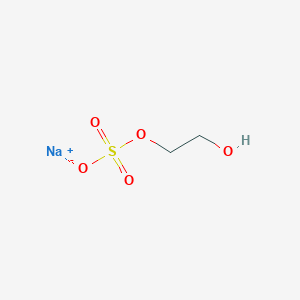
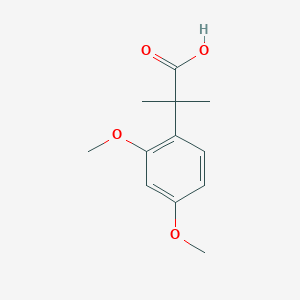
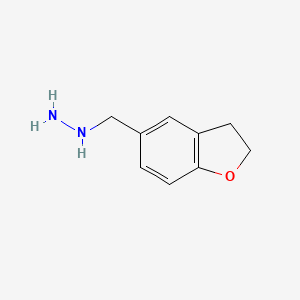

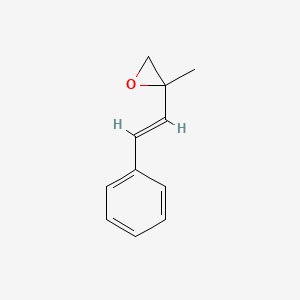
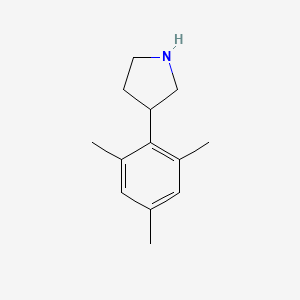
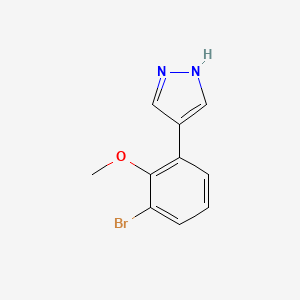
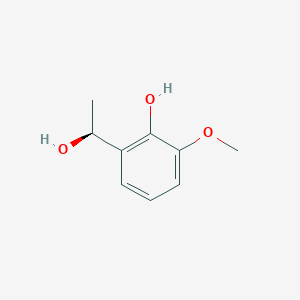
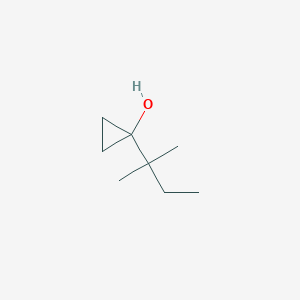
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13600899.png)

